Terbium(III) bromide

説明

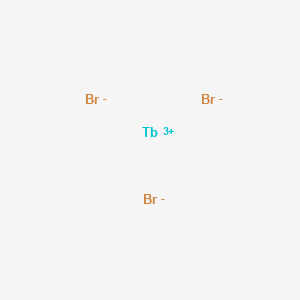

Terbium(III) bromide is a white solid that is soluble in water . It is available as an anhydrous powder with 99.99% trace metals basis .

Synthesis Analysis

Terbium(III) bromide can be produced by heating terbium metal or terbium(III) oxide with ammonium bromide . A study also mentions the synthesis of a terbium(III) lanthanide-organic framework as a selective and sensitive iodide/bromide sensor in an aqueous medium .Molecular Structure Analysis

Terbium(III) bromide has a crystal structure similar to bismuth iodide . A study on a terbium(III) metal-organic framework constructed by thiophene-2,5-dicarboxylate discusses the synthesis, crystal structure, and fluorescent properties of the compound .Chemical Reactions Analysis

Terbium(III) bromide can react with ammonium bromide to form a crystalline chemical compound . When heated, a solution of terbium(III) bromide can crystallize its hexahydrate and produce some TbOBr . A study also discusses the electrochemical oxidation of terbium(III) in aqueous media .Physical And Chemical Properties Analysis

Terbium(III) bromide is a white powder with a molar mass of 398.637 g/mol . It has a density of 4.62 g/cm³, a melting point of 827°C, and a boiling point of 1490°C . It is soluble in water .科学的研究の応用

Microbiology and Biotechnology

Terbium(III), a typical rare earth element, has been studied for its effects on the cell growth, sporulation, and spore properties of Bacillus subtilis . It was found that Terbium(III) can suppress bacterial growth while enhancing spore tolerance to wet heat . This could have implications for the recovery of rare earth elements during the culture process using microorganisms .

Fluorescence Analysis

Terbium(III) has been used as a fluorescent probe for the molecular detection of Ascorbic Acid . The formation of a mixed-ligand complex results in the quenching of the fluorescence of the Terbium(III) ion . This method is suitable for the detection of compounds that are capable of forming complexes with lanthanide ions .

Luminescent Sensor Development

A potent luminescent sensor for the detection of iodide ions was developed based on a Terbium(III)-based lanthanide–organic framework . This could have potential applications in the field of chemical sensing .

Therapeutic Applications

Although not directly related to Terbium(III) bromide, there is evidence that bromide, in therapeutic concentrations, enhances GABA-activated currents in cultured neurons of rat cerebral cortex . This suggests potential therapeutic applications of bromide-containing compounds.

Safety and Hazards

将来の方向性

Terbium(III) bromide has potential applications in various fields. For instance, a study discusses the use of a terbium(III) lanthanide-organic framework as a platform for a green-emission signal . Another study discusses the use of a terbium(III) metal-organic framework for high catalytic performance on the cycloaddition of CO2 with epoxides under mild conditions .

作用機序

Target of Action

Terbium(III) bromide, a crystalline chemical compound , has been found to interact with various targets. For instance, it has been reported to interact with the Chloride channel protein 1 , which plays a crucial role in regulating cell volume, membrane potential stabilization, signal transduction, and transepithelial transport .

Mode of Action

It has been suggested that terbium(iii) bromide can promote the adhesion and osteogenic differentiation of mesenchymal stem cells via activation of the smad-dependent tgf-b/bmp signaling pathway .

Biochemical Pathways

Terbium(III) bromide appears to affect several biochemical pathways. It has been reported to influence the TGF-b/BMP signaling pathway, which is crucial for the osteogenic differentiation of mesenchymal stem cells . Additionally, it has been found to affect the signaling molecules in horseradish, leading to changes in the contents of phytohormones and triggering excessive production of intracellular H2O2 .

Pharmacokinetics

It is known that terbium(iii) bromide is soluble in water , which suggests that it could be readily absorbed and distributed in the body

Result of Action

The results of Terbium(III) bromide’s action are diverse and depend on the context of its use. For instance, in the context of biosorption and biomineralization, Terbium(III) bromide has been found to accelerate the enrichment of Terbium(III) compared to biosorption alone .

Action Environment

The action of Terbium(III) bromide can be influenced by environmental factors. For instance, it is soluble in water , which suggests that its action could be influenced by the presence of water. Moreover, it has been suggested that Terbium(III) bromide is likely to be mobile in the environment due to its water solubility .

特性

IUPAC Name |

terbium(3+);tribromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3BrH.Tb/h3*1H;/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZNZWHYYEIQIOC-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Br-].[Br-].[Br-].[Tb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

TbBr3, Br3Tb | |

| Record name | Terbium(III) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Terbium(III)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60932333 | |

| Record name | Terbium tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Terbium(III) bromide | |

CAS RN |

14456-47-4 | |

| Record name | Terbium bromide (TbBr3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14456-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbium bromide (TbBr3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014456474 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbium bromide (TbBr3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terbium tribromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60932333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Terbium tribromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.932 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)

![Tris[2-(dodecylthio)ethyl] phosphite](/img/structure/B84813.png)